5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound containing a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a hydrogen atom at the 3rd position. This unique structure makes it a valuable building block for medicinal chemists in the design and synthesis of novel drug candidates [].
The triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, is known for its diverse biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties []. The pyridine ring, another aromatic heterocycle containing a nitrogen atom, is also found in numerous biologically active molecules []. Combining these two moieties in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine offers a platform for exploring new therapeutic possibilities.
The aromatic nature and the presence of heteroatoms in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine suggest potential applications in material science. The compound could be explored for its ability to:
5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine structure. Its molecular formula is CHClN, with a molecular weight of 154.56 g/mol. The compound features a chlorine atom at the 5-position of the triazole ring, contributing to its unique chemical properties and potential biological activities .
There is no documented research on the mechanism of action of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine.
Research indicates that 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits significant biological activities. It has been studied for its potential as:
The synthesis of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves:
The unique structure of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine allows for various applications:
Interaction studies have focused on understanding how 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine interacts with biological targets. These studies often involve:
Several compounds share structural similarities with 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
4,6-Dichloropyridine-2,3-diamine | 24484-99-9 | 0.63 | Contains two amine groups; not a triazole. |
5,6-Dichloropyridine-2,3-diamine | 97941-89-4 | 0.62 | Similar chlorinated structure; lacks triazole ring. |
6-Chloro-3-nitropyridin-2-amine | 27048-04-0 | 0.62 | Contains a nitro group; different biological activity profile. |
5-Chloro-3H-imidazo[4,5-b]pyridine | 52090-89-8 | 0.61 | Imidazole instead of triazole; distinct pharmacological properties. |
6-Chloro-1H-pyrazolo[3,4-b]pyridine | 63725-51-9 | 0.59 | Pyrazole ring; different reactivity and biological activity. |
The presence of the triazole ring in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine distinguishes it from these similar compounds and contributes to its unique chemical behavior and potential therapeutic effects.